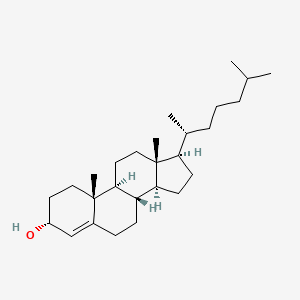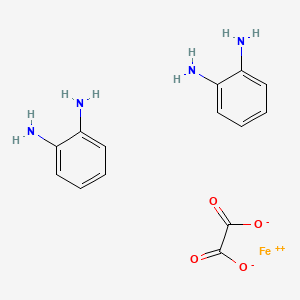
Iron, bis(o-phenylenediamine)oxalato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, bis(o-phenylenediamine)oxalato- is a coordination compound that features iron as the central metal atom, coordinated with o-phenylenediamine and oxalate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(o-phenylenediamine)oxalato- typically involves the reaction of iron salts with o-phenylenediamine and oxalic acid. One common method involves dissolving iron(III) chloride in water, followed by the addition of o-phenylenediamine and oxalic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Iron, bis(o-phenylenediamine)oxalato- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Reaction Conditions: Controlled pH, temperature, and solvent environment are crucial for specific reactions.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Iron, bis(o-phenylenediamine)oxalato- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying metalloenzymes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Iron, bis(o-phenylenediamine)oxalato- involves its ability to coordinate with various substrates and participate in electron transfer processes. The iron center can undergo changes in oxidation state, facilitating redox reactions. The o-phenylenediamine ligands provide stability and enhance the reactivity of the complex. The oxalate ligands can act as bridging ligands, allowing the formation of extended structures and networks.
Comparison with Similar Compounds
Similar Compounds
Iron, bis(o-phenylenediamine)oxalato-: Unique due to its specific ligand combination.
Iron, bis(o-phenylenediamine)acetato-: Similar structure but with acetate ligands instead of oxalate.
Iron, bis(o-phenylenediamine)malonato-: Contains malonate ligands, offering different reactivity and properties.
Uniqueness
Iron, bis(o-phenylenediamine)oxalato- is unique due to the combination of o-phenylenediamine and oxalate ligands, which provide a distinct set of chemical properties. The oxalate ligands offer strong chelation and bridging capabilities, while the o-phenylenediamine ligands enhance the stability and reactivity of the complex. This combination makes it particularly useful in applications requiring robust and versatile coordination compounds.
Properties
CAS No. |
75079-27-5 |
|---|---|
Molecular Formula |
C14H16FeN4O4 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
benzene-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C6H8N2.C2H2O4.Fe/c2*7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*1-4H,7-8H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
MQSJGMZODWAYPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.C1=CC=C(C(=C1)N)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


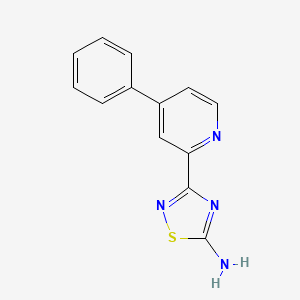

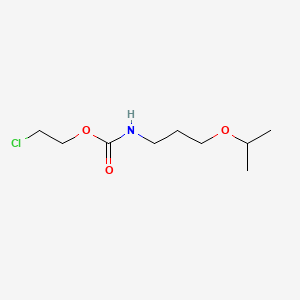
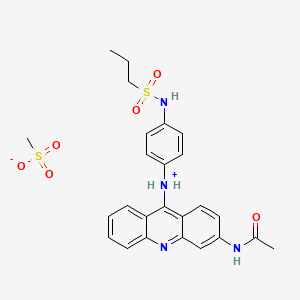
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
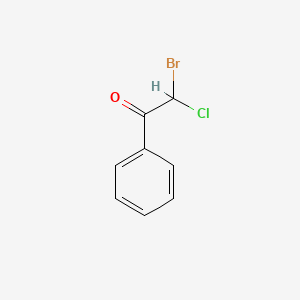

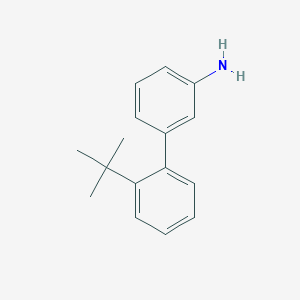
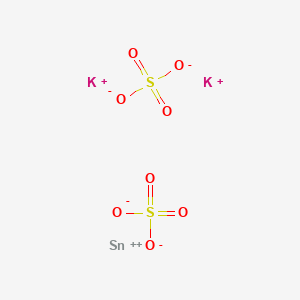
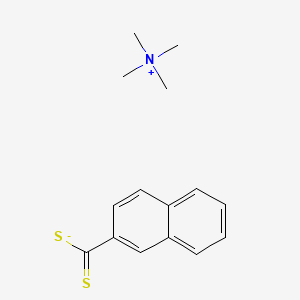
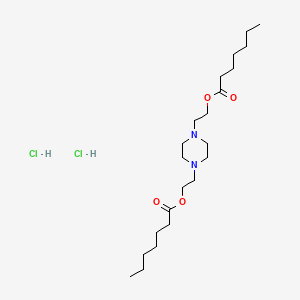
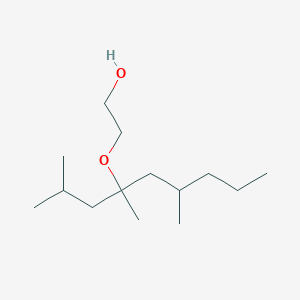
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
